[(3aS,10aS)-2-(2-ethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a-yl]methanol
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Overview
Description
[(3aS,10aS)-2-(2-ethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-10a-yl]methanol is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3aS,10aS)-2-(2-ethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-10a-yl]methanol involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the oxazolo[5,4-d]pyrimidine ring: This can be achieved through the cyclization of an appropriate precursor under acidic or basic conditions.
Construction of the benzoxepino[3,4-c]pyrrol ring: This step involves the formation of the fused ring system through a series of cyclization reactions, often using palladium-catalyzed coupling reactions.
Introduction of the methanol group: The final step involves the addition of the methanol group to the fused ring system, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[(3aS,10aS)-2-(2-ethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-10a-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, acids, or bases can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [(3aS,10aS)-2-(2-ethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-10a-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, this compound is studied for its potential biological activity. Its complex structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, [(3aS,10aS)-2-(2-ethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-10a-yl]methanol is investigated for its potential therapeutic effects. It may have applications in the treatment of diseases such as cancer or infectious diseases.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its complex structure allows for the creation of materials with specific mechanical, thermal, or electrical properties.
Mechanism of Action
The mechanism of action of [(3aS,10aS)-2-(2-ethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-10a-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(3aS,10aS)-2-(2-methyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-10a-yl]methanol
- [(3aS,10aS)-2-(2-propyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-10a-yl]methanol
Uniqueness
[(3aS,10aS)-2-(2-ethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-10a-yl]methanol is unique due to its specific combination of heterocyclic structures. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(3aS,10aS)-2-(2-ethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-2-16-23-17-18(21-12-22-19(17)27-16)24-8-14-9-26-15-6-4-3-5-13(15)7-20(14,10-24)11-25/h3-6,12,14,25H,2,7-11H2,1H3/t14-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNAMJBFEQFZLS-XOBRGWDASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N=CN=C2O1)N3CC4COC5=CC=CC=C5CC4(C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC2=C(N=CN=C2O1)N3C[C@H]4COC5=CC=CC=C5C[C@]4(C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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